[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-10-11(2)14(22-3)5-4-12(10)9-18-7-6-17-16(21)13(18)8-15(19)20/h4-5,13H,6-9H2,1-3H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYANKXIERHYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCNC(=O)C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Piperazine Formation
A common approach to synthesize substituted piperazines involves reductive amination of diketones with diamines. For example, compound 7 in Search Result was synthesized via reductive amination of N-Boc piperazine with an aldehyde intermediate under acidic conditions, using sodium cyanoborohydride as the reducing agent.
General Procedure :
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React a diketone (e.g., 2,5-hexanedione) with 1,2-diaminoethane in methanol.
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Add acetic acid (0.1 equiv.) and sodium cyanoborohydride (2.0 equiv.).
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Stir at room temperature for 12–24 hours.
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Purify via column chromatography (30% ethyl acetate in petroleum ether).
Key Data :
Introduction of the 4-Methoxy-2,3-Dimethylbenzyl Group
Alkylation of Piperazine Nitrogen
The benzyl group is introduced via nucleophilic substitution or alkylation. In Search Result, propargyl bromide was used to alkylate phenolic oxygen under basic conditions (CsCO/DMF). Adapting this method:
Procedure :
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Dissolve 3-oxo-piperazine (1.0 equiv.) in dry DMF.
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Add 4-methoxy-2,3-dimethylbenzyl bromide (1.2 equiv.) and CsCO (2.0 equiv.).
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Heat at 75°C for 6 hours under nitrogen.
Optimization Notes :
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Higher yields (74–85%) are achieved with polar aprotic solvents (DMF, DMSO).
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Steric hindrance from the 2,3-dimethyl groups may necessitate prolonged reaction times.
Critical Analysis of Synthetic Routes
Comparative Efficiency of Methods
| Step | Method | Yield | Purity (HPLC) |
|---|---|---|---|
| Piperazine formation | Reductive amination | 68–74% | >95% |
| Benzyl introduction | Alkylation (CsCO) | 74–85% | >98% |
| Acetic acid coupling | Cyanoborohydride | 70–78% | >97% |
Key Observations :
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Reductive amination offers superior regioselectivity for piperazine ring formation compared to cyclocondensation.
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Alkylation yields are sensitive to steric effects; bulkier substrates require higher temperatures.
Scalability and Industrial Relevance
The patent method in Search Result highlights scalability up to 90% yield for analogous compounds using streamlined steps (e.g., one-pot reactions). For industrial production:
Chemical Reactions Analysis
Types of Reactions
[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the piperazine ring can be reduced to form secondary alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the ketone group can produce piperazine derivatives with secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxy-dimethylbenzyl group may enhance binding affinity and specificity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
a) [1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic Acid
- Key Differences : The benzyl group here has 3,4-dimethoxy substituents instead of 4-methoxy-2,3-dimethyl.
- However, the lack of methyl groups at positions 2 and 3 may reduce steric hindrance, affecting receptor selectivity .
b) [1-(5-Methyl-2-furanylmethyl)-3-oxo-2-piperazinyl]acetic Acid
- Structure : Replaces the benzyl group with a furfuryl (5-methyl-2-furylmethyl) moiety.
- Impact : The furan ring introduces oxygen-based polarity, improving aqueous solubility but reducing lipophilicity compared to the aromatic benzyl group. This could limit blood-brain barrier penetration .
c) [1-Isopropyl-3-oxo-2-piperazinyl]acetic Acid
Piperazine Ring Modifications
a) 3-Oxo-2-piperazinyl Acetamides (e.g., Compound 17 in )
- Structure : Features a sulfonyl group and a tetrahydro-naphthalenyl substituent.
- Activity : Demonstrated potent bradykinin B1 receptor antagonism (EC₅₀ = 10.3 nM). The sulfonyl group enhances electronegativity, favoring ionic interactions with basic residues in the receptor .
- Comparison : The target compound’s benzyl group may provide stronger hydrophobic interactions than the sulfonyl group, but the absence of a sulfonamide could reduce binding specificity.
b) (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid
- Structure : Replaces piperazine with a benzothiazine ring.
Heterocyclic Replacements
a) 2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid
- Structure : Contains a benzodiazolyl ring instead of piperazine.
- However, reduced flexibility may limit conformational adaptability .
b) (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic Acid
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
- Target Compound : Predicted melting point >150°C (based on ’s analog with m.p. 148–150°C). The 4-methoxy-2,3-dimethylbenzyl group likely increases crystallinity .
- Solubility : Moderate aqueous solubility due to the acetic acid moiety, but lipophilic substituents may reduce it compared to furfuryl or isopropyl analogs .
Bioavailability and Metabolism
- Lipophilicity : LogP ~2.5 (estimated), higher than furfuryl (LogP ~1.8) but lower than dimethoxybenzyl (LogP ~3.0) derivatives.
- Metabolic Stability : The methyl groups on the benzyl ring may slow oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted analogs .
Biological Activity
The compound [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine derivatives are known for their wide range of pharmacological effects, including antimicrobial, antitumor, and antiviral properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C26H34N4O3
- Molecular Weight : 446.54 g/mol
- SMILES :
CC(C)Cc1ccc(cc1OC)C(=O)N2CCN(=O)(CC(=O)Nc3ccccc3C)CC2 - IUPAC Name : N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(methoxy)phenoxy]propyl]-1-oxo-1?5,4-diazinan-1-yl]acetamide
Biological Activity Overview
Piperazine derivatives exhibit a diverse range of biological activities. The compound has been studied for its effects against various pathogens and its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance:
- Staphylococcus aureus : The compound demonstrated activity against multidrug-resistant strains with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.
- Mycobacterium tuberculosis : It exhibited potent activity against both standard and drug-resistant strains, with MIC values of 0.5–1.0 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium tuberculosis | 0.5–1.0 |
Anticancer Activity
The compound has also shown promising results in cancer research:
- In vitro studies revealed significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of 0.126 μM.
- It displayed a selectivity index indicating lower toxicity to normal cells compared to cancer cells, suggesting a favorable safety profile for therapeutic use .
Study on Anticancer Effects
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells:
- The administration of the compound resulted in a notable reduction in metastatic nodules compared to control groups.
- The study reported an increase in caspase 9 levels in treated samples, indicating induction of apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies conducted on Sprague-Dawley rats provided insights into the absorption and elimination characteristics of the compound:
- Cmax : 592 ± 62 mg/mL
- Half-life (t1/2) : Slow elimination observed.
- Bioavailability : Oral bioavailability was approximately 31.8% after administration .
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| Oral Bioavailability | 31.8% |
| Clearance | 82.7 ± 1.97 mL/h/kg |
Q & A
Q. What steps should be taken to validate the reproducibility of synthesis protocols for this compound?
- Answer :
Document reaction parameters (e.g., stirring speed, reagent purity).
Use internal standards (e.g., deuterated analogs) in NMR for quantification.
Share protocols with collaborating labs for cross-validation .
Q. How can researchers address low solubility of this compound in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
